3-ethyladamantan-1-amine
Description
Historical Perspectives on Adamantane (B196018) Chemistry and Derivatives
The journey into adamantane chemistry began long before its successful synthesis, fueled by theoretical interest in its unique cage-like structure.
The existence of adamantane, a molecule with its carbon atoms arranged like in a diamond lattice, was first suggested in 1924 by H. Decker. rsc.org However, it was not until 1933 that it was first discovered and isolated from petroleum, a testament to its stability yet also its scarcity in nature. rsc.orgmdpi.com The first laboratory synthesis was a significant milestone achieved by Vladimir Prelog in 1941; however, this multi-step process was impractical due to its very low yield. mdpi.com
A major breakthrough occurred in 1957 when Paul von Ragué Schleyer developed a much more convenient synthesis involving a Lewis-acid catalyzed rearrangement of tetrahydrodicyclopentadiene. mdpi.com This method made adamantane and its derivatives more accessible, paving the way for extensive research into their properties and applications. mdpi.com Since then, synthetic strategies have continued to evolve, including various methods for direct C-H bond functionalization using radical or carbocation intermediates to produce substituted adamantanes. rsc.org More recent one-pot procedures have been developed for the direct synthesis of adamantane amines from their corresponding hydrocarbons, showcasing the ongoing refinement of synthetic methodologies. researchgate.net
The adamantane molecule is a rigid, stress-free, and symmetrical hydrocarbon, often described as the smallest unit of a diamond lattice. pensoft.net These characteristics make it an exceptional building block, or scaffold, in chemical synthesis. pensoft.netresearchgate.net Its rigid cage structure provides a well-defined three-dimensional geometry, which is highly desirable in fields like medicinal chemistry and materials science. nih.govlookchem.com
Incorporating the bulky, lipophilic adamantyl group can significantly alter a molecule's pharmacological properties, such as its absorption, distribution, metabolism, and excretion. pensoft.net This has led to its use in drug design to modulate the therapeutic index of parent compounds. pensoft.net In materials science, the adamantane core is used to create polymers with enhanced thermal stability and to construct multivalent scaffolds for studying ligand-receptor interactions, where its tetrahedral geometry allows for the precise spatial arrangement of functional groups. researchgate.netnih.gov
Evolution of Synthetic Strategies for Adamantane Frameworks
Rationale for Focused Research on 3-Ethyladamantan-1-amine
The specific substitution pattern of this compound, with an amine at one bridgehead position and an ethyl group at another, is not arbitrary. This arrangement is of significant interest, largely driven by its relationship to established pharmacologically active compounds.
The functionalization of adamantane at its bridgehead (tertiary carbon) positions is a cornerstone of its chemistry. Placing an amino group at a bridgehead position has proven to be a particularly fruitful strategy in drug discovery. google.com The first major application of an adamantane derivative in medicine was 1-aminoadamantane (amantadine), which showed potent antiviral activity against the Influenza A virus. mdpi.com
Another prominent example is memantine (B1676192) (1-amino-3,5-dimethyladamantane), an N-methyl-D-aspartate (NMDA) receptor antagonist used in the management of Alzheimer's disease. google.comchemicea.com The efficacy of these drugs has spurred considerable interest in the synthesis and study of other bridgehead-substituted aminoadamantanes. google.com The rigid adamantane cage serves to orient the crucial amine functionality in a specific spatial configuration, influencing its interaction with biological targets.
The compound this compound is a 1,3-disubstituted adamantane derivative. In the adamantane framework, the four bridgehead positions (1, 3, 5, and 7) are equivalent. Therefore, 1-amino-3-ethyladamantane is the same molecule as this compound. Due to the high symmetry of the adamantane cage, 1,3-disubstituted derivatives like this are achiral. mdpi.com This is in contrast to 1,2-disubstituted adamantanes, which are chiral. mdpi.com
The specific placement of the ethyl group at the C-3 position and the amine at the C-1 position is significant. The nature and position of alkyl substituents on the adamantane ring can modulate the lipophilicity and steric profile of the molecule, which in turn affects its pharmacological and physicochemical properties. Research into the synthesis of various 3-substituted adamantane-1-amines, including the 3-ethyl derivative, allows for a systematic investigation of how different alkyl groups influence the molecule's behavior. researchgate.net
Significance of Bridgehead Amines in Adamantane Systems
Scope and Academic Relevance of this compound Studies
The primary driver for academic and industrial interest in this compound is its status as a known impurity and related compound of the drug memantine. chemicea.comsynzeal.compharmaffiliates.com It is officially designated as "Memantine USP Related Compound I" and "Memantine EP Impurity D". chemicea.comsynzeal.comtlcstandards.com
In the context of pharmaceutical chemistry, the synthesis and characterization of such impurities are critical for several reasons:
Analytical Method Development: Pure samples of this compound are required as reference standards to develop and validate analytical methods (like HPLC) for detecting and quantifying impurities in batches of the active pharmaceutical ingredient (API), memantine. synzeal.com
Quality Control: Its use as a standard is essential for routine quality control (QC) applications during the commercial production of memantine to ensure the purity and safety of the final drug product. synzeal.com
Process Chemistry: Understanding how such impurities are formed can help chemists refine the synthesis of the target drug to minimize their generation. For instance, a one-pot synthesis method has been reported that can produce a variety of alkylated adamantane amines, including this compound, by treating the corresponding hydrocarbon with nitric acid and urea (B33335). researchgate.net
Therefore, while not a therapeutic agent itself, this compound plays a crucial role in the ecosystem of pharmaceutical research and manufacturing, ensuring the quality of an important medication. Its study provides valuable data for synthetic, analytical, and regulatory chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-ethyladamantan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQNSGBYKOJYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874371 | |
| Record name | 1-AMINOADAMANTANE,3-ETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41100-45-2 | |
| Record name | 1-Amino-3-ethyladamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-AMINOADAMANTANE,3-ETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-AMINO-3-ETHYLADAMANTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSU8GE9EBY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Iii. Spectroscopic and Crystallographic Investigations of 3 Ethyladamantan 1 Amine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-ethyladamantan-1-amine, ¹H and ¹³C NMR are fundamental for structural verification, while more advanced 2D and solid-state NMR techniques offer deeper insights into connectivity and solid-phase structure.
The ¹H and ¹³C NMR spectra of this compound are dictated by the molecule's distinct structural features: the primary amine, the ethyl substituent, and the adamantane (B196018) core. The rigid, highly symmetric nature of the adamantane cage results in a complex but predictable pattern of signals for the cage protons and carbons.
In the ¹H NMR spectrum, distinct signals are expected for the ethyl group, the amine protons, and the adamantane cage protons. docbrown.info The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The amine (-NH₂) protons usually appear as a broad singlet, the chemical shift of which can be concentration-dependent. libretexts.org The adamantane cage protons, due to their fixed spatial orientations, would produce a series of multiplets in the aliphatic region of the spectrum.
The ¹³C NMR spectrum provides a clear map of the carbon skeleton. slideshare.net Due to the substitution at the 1 and 3 positions, the symmetry of the adamantane cage is reduced, leading to a greater number of unique carbon signals compared to unsubstituted adamantane. Separate signals would be observed for the ethyl group's methylene and methyl carbons. The adamantane carbons would include the two bridgehead carbons bearing the substituents (C1 and C3), other bridgehead carbons, and the various methylene bridge carbons, each in a distinct chemical environment. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shift (δ) ranges are based on standard values for similar functional groups and adamantane derivatives.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| Adamantane Cage | ¹H | 1.5 - 2.2 | Multiplets | Overlapping signals from the rigid cage protons. |
| Ethyl (-CH₂-) | ¹H | ~2.5 - 2.7 | Quartet (q) | Deshielded by proximity to the adamantane cage. |
| Ethyl (-CH₃) | ¹H | ~0.8 - 1.0 | Triplet (t) | Typical aliphatic methyl signal. |
| Amine (-NH₂) | ¹H | 1.0 - 3.0 | Broad Singlet (br s) | Chemical shift is variable and dependent on solvent and concentration. libretexts.org |
| C1 (C-NH₂) | ¹³C | ~50 - 55 | - | Bridgehead carbon attached to the amine group. |
| C3 (C-CH₂CH₃) | ¹³C | ~35 - 40 | - | Bridgehead carbon attached to the ethyl group. |
| Adamantane Cage | ¹³C | 28 - 45 | - | Multiple signals for the remaining non-equivalent cage carbons. |
| Ethyl (-CH₂) | ¹³C | ~30 - 35 | - | Methylene carbon of the ethyl group. |
| Ethyl (-CH₃) | ¹³C | ~8 - 12 | - | Methyl carbon of the ethyl group. |
Two-dimensional (2D) NMR experiments are crucial for confirming the precise connectivity of atoms in complex molecules like this compound. iupac.org These techniques correlate signals from different nuclei, providing an unambiguous assignment of the ¹H and ¹³C spectra. creative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbons. A COSY spectrum of this compound would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also reveal complex coupling networks among the protons of the adamantane cage. ugm.ac.id
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. creative-biostructure.com An HSQC spectrum would definitively link each adamantane proton signal to its corresponding carbon signal and do the same for the protons and carbons of the ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). ugm.ac.id For this compound, HMBC is invaluable for confirming the positions of the substituents. For instance, it would show a correlation between the methylene protons of the ethyl group and the C3 bridgehead carbon of the adamantane cage, and between the protons on carbons adjacent to C1 and the C1 bridgehead carbon.
Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their solid, crystalline form, which can differ significantly from the solution state. preprints.org Amines like this compound are often studied as their hydrochloride salts to improve stability and crystallinity. nih.gov
Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can probe the local environment of each carbon and proton. mdpi.com For this compound hydrochloride, ssNMR could be used to:
Identify Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.
Characterize Disorder: The spectra can reveal static or dynamic disorder within the crystal lattice. nih.gov For example, the ethyl group might exhibit rotational motion that can be detected by variable temperature ssNMR experiments.
Confirm Protonation State: ssNMR is highly sensitive to the protonation state of nitrogen atoms, providing definitive evidence of salt formation. osti.gov
The presence of multiple, non-equivalent molecules in the crystallographic asymmetric unit (Z' > 1) can lead to a doubling of resonances in the ssNMR spectrum, providing direct insight into the crystalline packing arrangement. nih.gov
Application of 2D NMR Techniques for Structural Confirmation
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sa These methods are complementary and are used to identify functional groups and provide a structural "fingerprint" of the compound.
The IR and Raman spectra of this compound are characterized by vibrations associated with the amine group, the ethyl group, and the adamantane framework.
N-H Vibrations: As a primary amine, the molecule is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. nepjol.info An N-H bending (scissoring) vibration is typically observed around 1590-1650 cm⁻¹. msu.edu
C-H Vibrations: Strong C-H stretching bands from the ethyl group and the adamantane cage's CH₂ groups appear in the 2850-3000 cm⁻¹ region.
C-N Vibrations: The C-N stretching vibration for an aliphatic amine is found in the 1000-1250 cm⁻¹ range. libretexts.org
Adamantane Cage Vibrations: The rigid C-C framework of the adamantane cage gives rise to a series of characteristic, often sharp, bands in the fingerprint region (<1500 cm⁻¹). These correspond to various C-C stretching and CCC bending modes. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are typical ranges for the specified vibrational modes.
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | IR, Raman | 3300 - 3500 | Medium-Weak |
| C-H Stretch (aliphatic) | IR, Raman | 2850 - 3000 | Strong |
| N-H Bend (scissoring) | IR | 1590 - 1650 | Medium |
| CH₂ Bend (scissoring) | IR, Raman | 1440 - 1480 | Medium |
| C-N Stretch | IR | 1000 - 1250 | Medium |
| Adamantane Cage Modes | IR, Raman | < 1500 | Variable |
To achieve a definitive assignment of the complex vibrational spectra of adamantane derivatives, experimental results are often correlated with theoretical calculations. worldscientific.com Quantum chemical methods, particularly Density Functional Theory (DFT), are used to calculate the equilibrium geometry of the molecule and predict its vibrational frequencies and intensities. rsc.org
This computational approach is highly valuable for:
Assigning Complex Bands: The fingerprint region of the spectra contains numerous overlapping bands from the adamantane cage. Comparing the experimental spectrum with the DFT-predicted spectrum allows for a more confident assignment of these complex modes. mdpi.com
Visualizing Vibrational Modes: Calculations allow for the visualization of the atomic motions associated with each vibrational frequency, providing a deeper understanding of the nature of the vibration.
Validating Structures: A strong correlation between the experimental and calculated spectra provides powerful evidence supporting the proposed molecular structure.
Analysis of Molecular Vibrations and Conformational States
X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the molecular structure of a compound. cam.ac.uk This technique provides precise coordinates for each atom in the crystal lattice, revealing intramolecular details and how molecules are arranged in the solid state. libretexts.org For a successful analysis, a high-quality single crystal, typically with dimensions of at least 0.02 mm, is required. libretexts.org
While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), analysis of closely related adamantane amine salts, such as (3,5-Dimethyladamantan-1-yl)ammonium methanesulfonate (B1217627) (a salt of memantine), provides a clear example of the data obtained from an SC-XRD experiment. researchgate.netcam.ac.uk The asymmetric unit in the crystal of this memantine (B1676192) salt consists of three crystallographically independent cations and three methanesulfonate anions. researchgate.net The adamantane cage in these structures is rigid, with its four six-membered rings adopting characteristic chair conformations. researchgate.net An SC-XRD study of this compound would similarly be expected to confirm the rigid chair conformation of the adamantane core and provide precise measurements of the C-C and C-N bond lengths and angles, as well as the conformation of the ethyl substituent.
Below is a representative table of crystallographic data that would be obtained from an SC-XRD analysis, based on the published data for a related memantine salt. researchgate.net
| Parameter | Value (for (3,5-Dimethyladamantan-1-yl)ammonium methanesulfonate) |
|---|---|
| Chemical Formula | C₁₂H₂₂N⁺ · CH₃O₃S⁻ |
| Formula Weight | 275.44 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 16.5815 (4) |
| b (Å) | 11.3320 (3) |
| c (Å) | 23.9482 (6) |
| β (°) | 101.432 (1) |
| Volume (ų) | 4409.8 (2) |
| Z (Formula units per cell) | 12 |
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. researchgate.net In the case of this compound, the primary amine (-NH₂) group is capable of acting as a hydrogen bond donor, which would be a dominant factor in its supramolecular assembly. nih.gov
Studies on related aminoadamantanes consistently show the critical role of hydrogen bonding in their crystal structures. nih.govmuni.cz In the crystal structure of (3,5-Dimethyladamantan-1-yl)ammonium methanesulfonate, the protonated amino groups of the cations and the oxygen atoms of the anions associate via N—H⋯O hydrogen bonds, forming extensive networks that organize the molecules into layers. researchgate.net Similarly, in derivatives of 1-aminoadamantane, N–H···N hydrogen bonds can link molecules together, forming dimers or chains. muni.cz For this compound, it is highly probable that the molecules would be linked by N—H···N hydrogen bonds, forming supramolecular motifs like chains or pleated ribbons. researchgate.net
| Interaction Type | Description | Typical Role in Adamantane Amine Crystals |
|---|---|---|
| N—H···N Hydrogen Bond | A strong, directional interaction between the amine hydrogen (donor) and a nitrogen atom (acceptor) of a neighboring molecule. | Primary organizing force, often leading to the formation of dimers, chains, or layered structures. researchgate.netmuni.cz |
| H···H Contacts | Van der Waals interactions between hydrogen atoms on the surfaces of adjacent adamantane cages. | Major contributor to the total surface contacts, responsible for the efficient packing of the bulky hydrophobic groups. nih.gov |
| C—H···π Interactions | Weak hydrogen bonds between a C-H bond and a π-system (if present in a derivative). | Can provide additional stabilization in derivatives containing aromatic rings. mdpi.com |
| C—H···O/N Interactions | Weak hydrogen bonds involving C-H donors from the adamantane cage and a heteroatom acceptor. | Contribute to the overall cohesive energy and stabilization of the crystal packing. researchgate.netmdpi.com |
Polymorphism is the ability of a solid material to exist in more than one crystalline form. google.com These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to variations in physical properties like melting point, solubility, and stability. google.com Adamantane and its derivatives are well-known for exhibiting rich polymorphic behavior and undergoing solid-solid phase transitions. google.com
A common feature of adamantane derivatives is the formation of an orientationally disordered phase, often referred to as a "plastic crystal," at temperatures below the melting point. nih.gov In this phase, the molecules maintain their long-range translational order on a crystal lattice, but they possess rotational freedom. For instance, adamantane itself transitions from an ordered tetragonal phase to a disordered face-centered cubic plastic phase upon heating to 208 K. nih.gov
Studies on memantine hydrochloride, a close structural analog to this compound, have identified at least two distinct polymorphic forms, designated Form I and Form II. google.com These forms can be distinguished by their unique X-ray powder diffraction (XRPD) patterns and differential scanning calorimetry (DSC) thermograms. Form I is characterized by XRPD peaks at 6.3, 12.5, and 18.8 degrees 2θ, while Form II shows peaks at 6.7, 13.3, and 20.2 degrees 2θ and exhibits multiple endothermic events in its DSC curve. google.com Such phase transitions are often first-order and can be induced by changes in temperature or pressure. Given this precedent, it is plausible that this compound could also exhibit polymorphism.
The conformation and crystal packing of adamantane derivatives are significantly influenced by the nature, size, and position of their substituents. rsc.org The adamantane cage itself is a rigid, conformationally-fixed scaffold, meaning that structural diversity in the solid state arises primarily from the orientation of the substituents and the resulting intermolecular interactions. mdpi.com
In this compound, two different substituents are present on the adamantane core: an amino group at a bridgehead (C1) position and an ethyl group at another bridgehead (C3) position.
The 1-Amino Group: As a primary amine, this group is a strong hydrogen bond donor. Its presence is expected to be the primary driver of supramolecular assembly, leading to robust hydrogen-bonded networks that define the crystal packing, as seen in other aminoadamantanes. nih.govmuni.cz
Hirshfeld surface analysis of various adamantane derivatives has shown that changing substituents directly alters the relative contributions of different intermolecular contacts, such as H···H, C···H, and hydrogen bonds, which in turn defines the final solid-state structure. nih.govmdpi.com
Polymorphism and Phase Transition Studies in Adamantane Derivatives
Mass Spectrometry and Dissociative Ionization Pathways
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a reproducible manner. The resulting fragmentation pattern provides a "molecular fingerprint" that can be used for structural elucidation. researchgate.net
For this compound (C₁₂H₂₁N, molecular weight: 179.31 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 179, consistent with the nitrogen rule (an odd number of nitrogen atoms results in an odd nominal molecular mass). whitman.edu The fragmentation pathways would be influenced by both the adamantane cage and the amine functional group.
Amine-Directed Fragmentation: The predominant fragmentation for aliphatic amines is α-cleavage, the breaking of the bond between the carbon atom bearing the nitrogen and an adjacent carbon. libretexts.orgmiamioh.edu For this compound, this is not a typical α-cleavage of a linear chain, but cleavage of the C-C bonds of the cage adjacent to the C-N bond is a primary pathway. The loss of an ethyl radical (•CH₂CH₃) from the 3-position is also a likely fragmentation, leading to a fragment at m/z 150.
Adamantane Cage Fragmentation: The ionization of the adamantane cage itself leads to characteristic fragmentation patterns. researchgate.netmdpi.com Studies on adamantane show that upon ionization, the molecule can undergo cage opening and dissociate through the loss of stable neutral hydrocarbon fragments. mdpi.comrsc.org The most significant dissociative ionization channels for adamantane include the loss of H, C₃H₇, and C₄H₈. rsc.org Therefore, fragments corresponding to the adamantyl cation [C₁₀H₁₅]⁺ at m/z 135, and further fragments at m/z 93, 79, and 67 are expected to be prominent. researchgate.netnih.gov The ion at m/z 135 is often the base peak in the spectra of 1-substituted adamantanes. chemicalbook.com
The dissociative ionization pathways for this compound would likely involve a combination of these processes, initiated by either ionization at the nitrogen lone pair or within the sigma bonds of the hydrocarbon cage.
| m/z | Proposed Fragment Identity | Plausible Fragmentation Pathway |
|---|---|---|
| 179 | [C₁₂H₂₁N]⁺ | Molecular Ion (M⁺) |
| 150 | [M - C₂H₅]⁺ | Loss of the ethyl group from the 3-position. |
| 135 | [C₁₀H₁₅]⁺ | Loss of the ethylamine (B1201723) group or fragmentation leading to the stable 1-adamantyl cation. Often the base peak. chemicalbook.com |
| 93 | [C₇H₉]⁺ | Fragmentation of the adamantane cage. nih.gov |
| 79 | [C₆H₇]⁺ | Fragmentation of the adamantane cage. nih.gov |
| 67 | [C₅H₇]⁺ | Fragmentation of the adamantane cage. nih.gov |
Iv. Computational and Theoretical Chemistry of 3 Ethyladamantan 1 Amine Systems
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These calculations can predict geometries, energies, and various electronic properties with high accuracy.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost, making it well-suited for optimizing the geometries of medium-sized organic molecules like 3-ethyladamantan-1-amine. google.comrug.nl DFT methods calculate the total energy of a system based on its electron density rather than a complex many-electron wavefunction. ntu.edu.iqmdpi.com
The process involves an iterative optimization to find the lowest energy arrangement of atoms, corresponding to the molecule's ground-state geometry. For adamantane (B196018) derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and wB97XD (which includes long-range corrections and empirical dispersion) are commonly employed in conjunction with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), or correlation-consistent basis sets like aug-cc-pVDZ. researchgate.netbiointerfaceresearch.commdpi.com The inclusion of dispersion corrections (e.g., Grimme's D3) is crucial for accurately modeling noncovalent interactions, which are important in larger systems. google.com
For this compound, DFT calculations would yield precise bond lengths, bond angles, and dihedral angles. The adamantane core is exceptionally rigid, with C-C bond lengths averaging 1.54 Å, characteristic of sp³ hybridized carbon. vulcanchem.com The geometry optimization process converges when forces on the atoms and the change in energy between iterations fall below a defined threshold, confirming a stable minimum on the potential energy surface has been reached. youtube.com
Table 1: Representative Geometric Parameters for this compound (Illustrative) This table presents typical or expected values based on standard bond lengths and data from analogous adamantane structures. Precise values require specific DFT calculations for this molecule.
| Parameter | Atom(s) Involved | Expected Value |
| Bond Length | C-C (cage) | ~1.54 Å vulcanchem.com |
| Bond Length | C-N | ~1.47 Å |
| Bond Length | C-C (ethyl) | ~1.53 Å |
| Bond Length | C-H | ~1.10 Å mdpi.com |
| Bond Angle | C-C-C (cage) | ~109.5° mdpi.com |
| Bond Angle | C-C-N | ~109.5° |
While DFT is excellent for geometries, achieving benchmark or "gold standard" energetic accuracy often requires more computationally intensive high-level ab initio methods. numberanalytics.com Coupled Cluster (CC) theory is a premier method for this purpose, particularly the CCSD(T) level, which includes single and double excitations iteratively and a quasi-perturbative treatment of triple excitations. q-chem.comrsc.org
These methods provide a more rigorous treatment of electron correlation—the interactions between electrons that DFT approximates. rsc.org The high computational cost, scaling steeply with the size of the molecule, often makes full CCSD(T) calculations on a molecule like this compound with a large basis set challenging. q-chem.com However, they are invaluable for calibrating the accuracy of DFT functionals or for calculating highly accurate thermodynamic properties like enthalpies of formation. For instance, recent studies on the closely related 1-aminoadamantane have utilized advanced domain-based local pair natural orbital (DLPNO) coupled-cluster methods to refine its gas-phase enthalpy of formation, demonstrating the power of these techniques to resolve discrepancies in experimental data. researchgate.net
Table 2: Hierarchy of Computational Methods for Energetic Accuracy
| Method | Description | Typical Accuracy | Relative Cost |
| Hartree-Fock (HF) | Mean-field approximation, neglects electron correlation. | Lowest | Low |
| DFT (e.g., B3LYP) | Includes electron correlation via functionals. | Good - Very Good | Medium |
| MP2 | Second-order Møller-Plesset perturbation theory. | Good | Medium-High |
| CCSD(T) | Coupled Cluster with single, double, and triple excitations. | Excellent ("Gold Standard") | Very High |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior and chemical reactivity. mdpi.comresearchgate.net The HOMO represents the energy level of the outermost electrons and is associated with the ability to donate electrons, while the LUMO represents the lowest energy level that can accept electrons. researchgate.netirjweb.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. irjweb.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. irjweb.commdpi.com For this compound, the HOMO is expected to be primarily localized on the lone pair of the nitrogen atom in the amine group, as this is the most electron-rich and easily ionizable site. biointerfaceresearch.comresearchgate.net The LUMO is likely to be distributed across the σ* anti-bonding orbitals of the adamantane cage. DFT calculations are highly effective for determining the energies of these orbitals. mdpi.comschrodinger.com
Table 3: Representative Frontier Orbital Energies for an Adamantane Derivative Data calculated for 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile at the B3LYP/6-311G level, serving as an illustrative example for a functionalized adamantane system. mdpi.com
| Orbital | Energy (eV) | Description |
| HOMO | -5.625 | Highest Occupied Molecular Orbital; electron donor capability. |
| LUMO | -1.550 | Lowest Unoccupied Molecular Orbital; electron acceptor capability. |
| HOMO-LUMO Gap | 4.075 | Indicator of chemical stability and reactivity. |
High-Level Ab Initio Calculations (e.g., Coupled Cluster) for Energetic Accuracy
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior that complements the static view from electronic structure calculations. researchgate.netpeerj.com
For this compound, the key degree of freedom is the rotation around the C-C bond connecting the ethyl group to the adamantane bridgehead carbon. Molecular dynamics simulations can explore the potential energy surface associated with this rotation. The simulation would reveal the most stable (lowest energy) conformers, which are typically staggered arrangements (e.g., gauche and anti) that minimize steric strain. maricopa.edu It would also identify the higher-energy eclipsed conformations that act as barriers to rotation. By simulating the system over time, MD can map out the entire conformational landscape, revealing the relative populations of different conformers and the kinetics of their interconversion. mdpi.comrsc.org
Electron Momentum Spectroscopy (EMS) is a powerful experimental technique that probes the orbital-specific electron momentum distributions (MDs) in a molecule. However, theoretical calculations often assume a fixed nuclear geometry, neglecting the fact that molecules are constantly vibrating, even in their ground state.
Recent advanced studies on the parent adamantane molecule have shown that these molecular vibrations have a discernible effect on the valence electron momentum distributions. aip.orgresearchgate.net Using a combination of EMS experiments and theoretical models, including Born-Oppenheimer molecular dynamics, it was demonstrated that ground-state nuclear dynamics significantly alters the momentum profiles of several of adamantane's outer valence orbitals. aip.orgresearchgate.net The vibrational motions most responsible for these changes were identified as those associated with the C-H bonds. researchgate.net
For this compound, the same principles apply. The introduction of the ethyl and amine groups adds new vibrational modes to the system, such as C-N stretching, N-H wagging and bending, and various modes within the ethyl group (C-C stretch, CH₂ rock, etc.). researchgate.net These additional vibrational motions would couple with the electronic structure, and it is expected that they would likewise modulate the electron momentum distributions of the molecule's valence orbitals. Theoretical approaches that incorporate vibrational averaging are therefore necessary to achieve a fully quantitative agreement with high-resolution experimental EMS data. aip.org
Intermolecular Interactions and Self-Assembly Simulation
The study of intermolecular interactions is crucial for understanding how molecules recognize each other and form larger, organized structures, a process known as self-assembly. researchgate.net Computational simulations, such as Molecular Dynamics (MD) and Density Functional Theory (DFT) calculations, are instrumental in exploring these phenomena.
Research on adamantane derivatives highlights the key role of both the bulky, hydrophobic cage and the functional groups in dictating intermolecular forces. For amine-functionalized adamantanes like this compound, hydrogen bonding involving the amino group is a primary directional force. MD simulations on related compounds like amantadine (B194251) show that hydrogen bonds significantly increase the phase transition temperatures compared to unsubstituted adamantane, indicating stronger attractive forces. mdpi.com
Simulations of adamantane molecules have shown a tendency to form ordered clusters, initially favoring icosahedral packing at small numbers and transitioning to face-centered cubic structures as the cluster size grows. frontiersin.org The presence of the amine and ethyl groups on the this compound scaffold would modify these packing preferences due to the introduction of specific, directional hydrogen bonds and steric hindrance, leading to unique supramolecular architectures. researchgate.net
Table 1: Calculated Intermolecular Interaction Energies for an Adamantane Dimer Model (Note: This table presents representative data from computational studies on adamantane derivatives to illustrate the nature of interactions. Values are approximations and can vary significantly based on the specific molecule, conformation, and computational method.)
| Interaction Type | Computational Method | Estimated Energy (kcal/mol) | Key Contributing Groups |
| Hydrogen Bonding | DFT / QTAIM | -3.0 to -7.0 | Amine (N-H) with acceptor |
| van der Waals (Dispersion) | CLP-Pixel / DFT | -2.0 to -5.0 | Adamantane Cage (C-H) |
| Electrostatic (Coulomb) | DFT / M06-2X | -1.5 to -4.0 | Partial charges on atoms |
| C-H···π Interactions | DFT | -0.5 to -1.5 | Adamantane C-H with aromatic ring |
Data compiled from principles discussed in cited literature. nih.govmdpi.comfrontiersin.org
Reaction Mechanism Modeling
Computational modeling is essential for mapping the intricate pathways of chemical reactions, identifying short-lived transition states, and understanding the factors that control reaction outcomes.
The synthesis of 1-aminoadamantanes, including this compound, frequently involves the Ritter reaction. mdpi.com This reaction proceeds by generating a stable adamantyl carbocation at the bridgehead position, which is then attacked by a nitrile (like acetonitrile), followed by hydrolysis to yield the amine. mdpi.comresearchgate.net
The chemistry of adamantane is dominated by the remarkable stability of the 1-adamantyl carbocation. Computational studies using DFT and post-Hartree-Fock methods have extensively investigated this species. researchgate.netucalgary.ca The stability arises from a favorable geometric arrangement and hyperconjugation, where the positive charge is delocalized through sigma bonds. The structure of the 2-adamantyl cation, for example, shows significant distortion from a planar geometry to maximize this orbital overlap. ucalgary.ca For this compound, the relevant intermediate is the 3-ethyl-1-adamantyl carbocation. The ethyl group, being electron-donating, would further stabilize the positive charge at the bridgehead position, making its formation even more favorable compared to the unsubstituted adamantyl cation.
Adamantyl radicals are another important class of intermediates. Unlike the planar geometry preferred by many simple alkyl radicals, computational studies predict that the 1-adamantyl radical is pyramidal. researchgate.net This non-planar geometry has implications for its reactivity. The ethyl group in a 3-ethyl-1-adamantyl radical would have a smaller electronic effect on the radical center compared to the carbocation but could still influence its reactivity through steric effects.
Table 2: Comparison of Computed Properties for Adamantane Intermediates (Note: This table is illustrative, based on computational data for 1-adamantyl and 2-adamantyl systems. The presence of a 3-ethyl group would further modulate these properties.)
| Intermediate | Hybridization at C1/C2 | Key Stabilizing Factor | Computed Relative Stability |
| 1-Adamantyl Cation | sp² (near) | σ-Hyperconjugation | High |
| 2-Adamantyl Cation | sp² (distorted) | σ-Hyperconjugation | Lower than 1-adamantyl |
| 1-Adamantyl Radical | Pyramidal (between sp² and sp³) | Geometric constraint | Moderate |
Data compiled from principles discussed in cited literature. researchgate.netucalgary.caacs.org
The choice of solvent can dramatically influence reaction rates and outcomes. rsc.org Computational models can simulate these effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. nih.govspringernature.com
For reactions involving ionic intermediates, such as the Ritter reaction, polar solvents are crucial for stabilizing the carbocation and the charged transition states leading to its formation. Computational studies on related systems show that solvents can alter the relative stabilization of reactants, transition states, and products, thereby changing the free energy barrier of the reaction. rsc.org For instance, modeling the synthesis of this compound would show that highly polar solvents lower the activation energy for the formation of the 3-ethyl-1-adamantyl carbocation.
Recent advances using machine learning potentials combined with active learning are making it possible to model complex reactions in explicit solvent with high accuracy and efficiency. nih.govspringernature.com These methods can capture specific solute-solvent interactions, like hydrogen bonding between water molecules and the nitrilium intermediate, providing a more detailed picture of the reaction kinetics than implicit models alone. springernature.com
Understanding Carbocation and Radical Intermediates in Adamantane Chemistry
Structure-Property Relationship Predictions
Computational chemistry excels at predicting how a molecule's three-dimensional structure dictates its physical and chemical properties.
The adamantane cage is a unique scaffold: a rigid, stress-free, diamondoid structure. rsc.org This rigidity has profound effects on the electronic and optical properties of its derivatives. Computational studies, often using Time-Dependent Density Functional Theory (TD-DFT), are employed to predict these features. tsri.or.th
The pristine adamantane molecule has a very large HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) gap, meaning it absorbs light only in the deep ultraviolet region. tsri.or.thmdpi.com Functionalization of the cage dramatically alters these properties. Attaching an amino group, as in this compound, introduces a lone pair of electrons, creating a new, higher-energy HOMO. This significantly reduces the HOMO-LUMO gap, causing a red-shift in the absorption spectrum towards longer wavelengths. tsri.or.th The ethyl group provides a small additional electron-donating effect.
Computational studies on various substituted adamantanes show that the electronic properties can be precisely tuned. mdpi.com For example, substituting cage carbons with electron-deficient atoms like boron systematically narrows the HOMO-LUMO gap and pushes optical absorption into the visible region. mdpi.com Conversely, encapsulating charged particles within the cage can also significantly alter the electronic gap through Coulomb interactions. jocpr.com The rigidity of the cage ensures that the geometric relationship between the functional groups is fixed, leading to predictable and well-defined electronic and optical behavior, a feature that is highly desirable in the design of molecular materials. rsc.org
Table 3: Predicted Electronic Properties of Adamantane Derivatives (Note: Values are representative and depend on the level of theory and basis set used in the computation. The HOMO-LUMO gap is an indicator of chemical reactivity and the energy of electronic transitions.)
| Compound | Functional Group(s) | Computational Method | Predicted HOMO-LUMO Gap (eV) |
| Adamantane | -H | DFT (B3LYP) | ~5.7 - 6.0 |
| 1-Aminoadamantane | -NH₂ | DFT | ~5.2 - 5.5 |
| 1-Thioladamantane | -SH | DFT | ~5.0 - 5.3 |
| Boron-substituted Adamantane | -B (cage atom) | DFT (B3LYP) | ~2.7 - 4.5 (varies with substitution) |
Data compiled from principles discussed in cited literature. tsri.or.thmdpi.com
Computational Screening of Hypothetical this compound Analogs
The in silico design and virtual screening of novel molecular entities represent a cornerstone of modern medicinal chemistry, enabling the rapid assessment of vast chemical spaces to identify promising therapeutic candidates. While specific computational screening studies exclusively focused on hypothetical analogs of this compound are not extensively documented in publicly available literature, the principles and methodologies for such endeavors are well-established through research on other adamantane derivatives. researchgate.netacs.orgmdpi.comresearchgate.net These studies provide a robust framework for predicting the biological activities and physicochemical properties of novel compounds based on the this compound scaffold.
Computational screening of hypothetical analogs would typically commence with the creation of a virtual library of compounds. This library would be constructed by systematically modifying the this compound core, introducing a variety of substituents at different positions to explore the structure-activity relationships (SAR). The selection of these substituents is often guided by principles of medicinal chemistry, aiming to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk to enhance target affinity and selectivity.
Once the virtual library is established, a range of computational techniques can be employed for screening. These include quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. For hypothetical this compound analogs, a QSAR model would be developed using a training set of known adamantane derivatives with measured biological activity against a specific target. The model would then be used to predict the activity of the hypothetical analogs in the virtual library. The descriptors used in QSAR models can be varied and may include electronic, steric, and hydrophobic parameters.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com In the context of this compound analogs, docking studies would be performed against a specific biological target, such as an enzyme or a receptor. The results of the docking simulations would provide insights into the binding mode of the analogs and allow for the estimation of their binding affinity. This information is crucial for prioritizing compounds for further investigation.
The following is a hypothetical data table illustrating the type of results that might be obtained from a molecular docking study of this compound analogs against a hypothetical protein target.
| Analog ID | Modification on this compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 3EA-001 | Unmodified | -7.2 | Tyr123, Phe234, Trp345 |
| 3EA-002 | Addition of a hydroxyl group at the 5-position | -8.1 | Tyr123, Phe234, Ser235 |
| 3EA-003 | Replacement of the ethyl group with a propyl group | -7.5 | Tyr123, Phe234, Val346 |
| 3EA-004 | Addition of a fluoro group to the ethyl substituent | -7.8 | Tyr123, Phe234, Trp345 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. researchgate.net These simulations provide a more detailed understanding of the stability of the complex and the nature of the interactions between the ligand and the receptor. For promising this compound analogs identified through docking, MD simulations can help to validate the predicted binding mode and assess the conformational changes that may occur upon binding.
Hypothetical Screening Cascade and Data Interpretation
A typical computational screening workflow would involve a hierarchical approach. Initially, a large library of hypothetical analogs would be screened using rapid methods like QSAR or high-throughput docking. The most promising candidates from this initial screen would then be subjected to more rigorous and computationally expensive methods, such as detailed docking studies and MD simulations.
The interpretation of the data from these computational studies is critical for the successful identification of lead compounds. For instance, a high predicted binding affinity in a docking study, coupled with a stable binding mode in an MD simulation, would suggest that an analog is a strong candidate for synthesis and experimental testing.
Below is a hypothetical data table summarizing the results of a multi-step computational screening of this compound analogs.
| Analog ID | QSAR Predicted Activity (IC50, µM) | Docking Score (kcal/mol) | MD Simulation Stability (RMSD, Å) |
| 3EA-001 | 5.2 | -7.2 | 1.5 |
| 3EA-002 | 1.8 | -8.1 | 1.2 |
| 3EA-003 | 4.5 | -7.5 | 1.6 |
| 3EA-004 | 2.5 | -7.8 | 1.4 |
V. Reactivity and Mechanistic Studies Involving 3 Ethyladamantan 1 Amine
Amine Group Reactivity
The lone pair of electrons on the nitrogen atom of the primary amine is central to its chemical behavior, bestowing upon it both nucleophilic and basic properties. physicsandmathstutor.combyjus.com
All amines possess an active lone pair of electrons on the highly electronegative nitrogen atom, making them effective nucleophiles. libretexts.org A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. libretexts.org In 3-ethyladamantan-1-amine, the nitrogen atom's lone pair is readily available to attack electron-deficient centers. physicsandmathstutor.com
The nucleophilicity of this primary aliphatic amine is enhanced by the presence of the alkyl groups (the ethyl group and the bulky adamantyl cage). physicsandmathstutor.com These groups are electron-donating and exert a positive inductive effect, pushing electron density towards the nitrogen atom. savemyexams.com This increased electron density makes the lone pair more available and enhances the amine's ability to act as a nucleophile compared to ammonia. physicsandmathstutor.comchemrevise.org Consequently, it readily participates in reactions where it attacks positive or partially positive centers in other molecules. libretexts.org
As a potent nucleophile, this compound reacts with various electrophilic reagents to form a range of nitrogen-containing derivatives, most notably amides and ureas.
Amide Formation: Amides are typically synthesized by reacting an amine with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride. fishersci.itlibretexts.org The reaction with an acyl chloride, often called the Schotten-Baumann reaction, is vigorous and proceeds by a nucleophilic addition-elimination mechanism. physicsandmathstutor.comfishersci.it For instance, reacting this compound with an acyl chloride like ethanoyl chloride would yield the corresponding N-substituted amide, N-(3-ethyladamantan-1-yl)ethanamide. libretexts.org A base is typically added to neutralize the HCl byproduct. fishersci.it Direct coupling with a carboxylic acid is also possible using activating agents like carbodiimides (e.g., EDC) or other peptide coupling reagents (e.g., HATU), which convert the carboxylic acid into a more reactive intermediate. fishersci.itgoogle.com
Urea (B33335) Formation: Substituted ureas are commonly prepared by reacting an amine with an isocyanate. commonorganicchemistry.comnih.gov The nucleophilic amine attacks the electrophilic carbon of the isocyanate group, forming the urea linkage. This method is straightforward and generally requires no catalyst. commonorganicchemistry.com Other reagents that can be used to form ureas from amines include carbamates, carbonyldiimidazole (CDI), and triphosgene. commonorganicchemistry.com In some cases, ureas can be synthesized from primary amides via a Hofmann rearrangement to form an isocyanate intermediate, which is then trapped by an amine. thieme.deorganic-chemistry.org
| Derivative | Reactant Type | General Reaction | Typical Conditions |
|---|---|---|---|
| Amide | Acyl Chloride | R-COCl + H₂N-R' | Aprotic solvent (e.g., DCM), base (e.g., TEA, pyridine), room temperature. fishersci.it |
| Amide | Carboxylic Acid | R-COOH + H₂N-R' | Coupling agent (e.g., EDC, HATU), base (e.g., DIEA), solvent (e.g., DMF). fishersci.it |
| Urea | Isocyanate | R-NCO + H₂N-R' | Solvent (e.g., THF, DMF), often at room temperature, no base required. commonorganicchemistry.com |
| Urea | Carbamate | R-NHCOO-R'' + H₂N-R' | Reaction conditions vary; isopropenyl carbamates react irreversibly. commonorganicchemistry.com |
The lone pair of electrons on the nitrogen atom allows this compound to act as a Brønsted-Lowry base, readily accepting a proton (H⁺). savemyexams.comchemrevise.org In aqueous solutions, amines are weak bases. physicsandmathstutor.com The presence of the electron-donating ethyl and adamantyl groups increases the electron density on the nitrogen, making it a stronger base than ammonia. savemyexams.comchemrevise.org
This basicity is most evident in its reaction with acids to form salts. libretexts.org Like most amines, this compound reacts with strong acids such as hydrochloric acid (HCl) to form a water-soluble salt, in this case, this compound hydrochloride. libretexts.orgcleanchemlab.com This salt is an ionic compound, which explains why it is typically a crystalline solid with properties characteristic of salts, such as higher water solubility compared to the free base. chemrevise.orglibretexts.org The formation of such salts is a common strategy to improve the handling and solubility of amine compounds. libretexts.org
| Compound | Class | pKa of Conjugate Acid (approx.) | Basicity Relative to this compound |
|---|---|---|---|
| Ammonia (NH₃) | Inorganic | 9.25 | Weaker |
| Aniline (C₆H₅NH₂) | Aromatic Amine | 4.6 | Much Weaker |
| This compound | Aliphatic Amine | ~10.7 | Reference |
| Triethylamine ((C₂H₅)₃N) | Aliphatic Amine | 10.75 | Similar |
Note: The pKa value for this compound is estimated based on structurally similar primary and tertiary alkylamines. The basicity of arylamines is significantly lower due to the delocalization of the nitrogen lone pair into the aromatic ring. chemrevise.orglibretexts.org
Formation of Amides, Ureas, and Other Nitrogen-Containing Derivatives
Adamantane (B196018) Cage Reactivity and Functionalization
Beyond the reactivity of the amine group, the adamantane cage itself can undergo specific functionalization reactions, typically at its tertiary bridgehead carbons.
While classic electrophilic aromatic substitution is not applicable to the saturated adamantane system, the bridgehead positions are susceptible to reactions with electrophiles, often proceeding through carbocationic intermediates. byjus.com A key example is bromination. Adamantane and its derivatives can be reacted with bromine, often with a Lewis acid catalyst, to install a bromine atom at a bridgehead position. google.comgoogle.com This reaction is not a concerted substitution but rather involves the formation of a stable tertiary adamantyl carbocation, which is then attacked by a bromide ion. The high stability of the bridgehead carbocation facilitates this type of transformation.
Another important reaction that functionalizes the bridgehead position is the Ritter reaction, which can be used to introduce an amino group. This involves treating an adamantane derivative with a nitrile in the presence of a strong acid. researchgate.net Although this reaction ultimately introduces an amine, its mechanism proceeds via electrophilic attack on the nitrile by a bridgehead carbocation.
The C-H bonds of the adamantane cage, particularly at the bridgehead positions, can be targets for radical-mediated reactions. rsc.org These reactions typically involve the abstraction of a hydrogen atom by a radical initiator to form a stable tertiary adamantyl radical. beilstein-journals.org This radical intermediate can then participate in a variety of subsequent transformations.
The generation of radical intermediates from adamantane derivatives can be achieved photochemically or by using radical initiators. beilstein-journals.org Once formed, the adamantyl radical can be trapped by various reagents, leading to C-C or C-heteroatom bond formation. Such radical-mediated processes are a powerful tool for introducing functionality onto the adamantane scaffold in a way that is complementary to ionic pathways. rsc.orgresearchgate.netnih.gov
Oxidative and Reductive Transformations of the Adamantane Moiety
The adamantane cage of this compound is subject to various oxidative and reductive transformations, primarily targeting the C-H bonds of the skeleton and the existing functional groups.
Oxidative Transformations: The oxidation of the adamantane core typically occurs at the bridgehead (tertiary) carbon atoms. This is despite the fact that adamantane's tertiary C(sp³)-H bonds have a significantly high bond dissociation energy (approx. 99 kcal/mol), which presents a challenge for selective functionalization. nih.gov In the presence of strong oxidizing agents or specific catalytic systems, such as those involving transition metals or N-hydroxyphthalimide, adamantane derivatives can be hydroxylated. google.comgoogle.com For this compound, oxidation would preferentially occur at the remaining unsubstituted bridgehead positions (C5 and C7) to yield hydroxylated derivatives. The amino group itself can also be a site for oxidation, potentially leading to nitroso or nitro compounds under controlled conditions, or it may be cleaved under more aggressive oxidation. Photocatalytic systems have also demonstrated high selectivity for functionalizing tertiary C-H positions on adamantane structures. nih.gov
Reductive Transformations: Reductive processes involving the adamantane moiety are generally focused on the transformation of existing functional groups rather than the saturated hydrocarbon cage itself, which is highly resistant to reduction. For instance, if a nitro group were present on the adamantane skeleton, it could be readily reduced to an amino group via catalytic hydrogenation or using chemical reducing agents. google.com This type of transformation is a common synthetic route for preparing aminoadamantanes. google.com In the context of this compound, which already possesses an amino group, reductive reactions are less common unless other reducible functional groups are introduced onto the adamantane core.
Table 1: Representative Oxidative and Reductive Reactions on the Adamantane Scaffold
| Transformation Type | Reagents/Conditions | Position(s) Affected | Resulting Functional Group |
|---|---|---|---|
| Oxidation | Oxygen, N-hydroxyphthalimide, transition metal co-catalyst | Bridgehead C-H | Hydroxyl (-OH) |
| Oxidation | Photocatalyst, Sulfonylating Agent | Bridgehead C-H | Sulfone (-SO₂R) |
| Oxidation | Ozone, Strong Acids | Multiple C-H bonds | Carboxyl (-COOH), Ketone (=O) |
| Reduction | H₂, Pd/C or PtO₂ | Nitro (-NO₂) | Amino (-NH₂) |
| Reduction | NaBH₄, LiAlH₄ | Carbonyl (=O) | Hydroxyl (-OH) |
Organometallic and Coordination Chemistry
The presence of a primary amine group allows this compound to participate in organometallic and coordination chemistry, primarily by acting as a ligand.
The nitrogen atom of the primary amino group in this compound possesses a lone pair of electrons, enabling it to function as a Lewis base and coordinate to metal centers. As a ligand, it is classified as a monodentate N-donor. The coordination of this amine to a metal ion (Mⁿ⁺) can be represented by the formation of a metal-ligand bond.
The most significant feature of this compound as a ligand is its substantial steric bulk. The rigid and voluminous 3-ethyladamantyl group imposes considerable steric hindrance around the coordinating nitrogen atom and, consequently, around the metal center. This steric demand can influence:
Coordination Number: It may prevent a large number of other ligands from binding to the metal center, favoring lower coordination numbers.
Complex Geometry: The ligand's bulk can dictate the geometry of the resulting complex, forcing other ligands into specific arrangements to minimize steric repulsion.
Reaction Rates: The rate of ligand substitution reactions at the metal center can be slowed due to the steric shielding provided by the adamantyl cage. libretexts.org
While specific complexes of this compound are not extensively documented in dedicated studies, its behavior can be inferred from the principles of coordination chemistry with other bulky primary amines. core.ac.ukwikipedia.org It would be expected to form stable complexes with a variety of transition metals such as cobalt(II), nickel(II), copper(II), and platinum(II).
Table 2: Predicted Coordination Properties of this compound
| Property | Description |
|---|---|
| Ligand Type | Monodentate, N-donor |
| Binding Site | Nitrogen lone pair |
| Key Feature | High steric bulk |
| Potential Metal Ions | Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Pt(II) |
| Influence on Complex | Stabilizes low coordination numbers, influences geometry, reduces ligand exchange rates. |
Adamantane-type inorganic cages are compounds that mimic the diamondoid structure of adamantane but are composed of inorganic elements. A well-studied class has the general formula [(RT)₄E₆], where 'T' is a Group 14 atom (like Si, Ge, Sn), 'E' is a chalcogen (S, Se), and 'R' is an organic substituent. rsc.org These molecular clusters are of interest for their unique electronic and optical properties. rsc.org
The reactivity of these inorganic cages is controlled by the nature of the core atoms (T and E) and the peripheral organic groups (R). The 'R' groups are crucial as they modulate the solubility, stability, and crystal packing of the cages. While this compound has not been explicitly reported as a component in such structures, its derivatives could serve as the 'R' group. For example, an isocyanate or silane-functionalized 3-ethyladamantane could be attached to the inorganic core. The bulky and rigid nature of the 3-ethyladamantyl substituent would impart significant steric protection to the inorganic core, potentially enhancing its thermal stability and influencing its assembly into larger supramolecular structures. Furthermore, the amino group could serve as a reactive site for post-synthetic modification of the cage.
This compound as a Ligand in Metal Complexes
Mechanistic Investigations of Intramolecular Rearrangements
The adamantane skeleton is the most thermodynamically stable tricyclic C₁₀H₁₆ hydrocarbon. This stability is the driving force behind the Lewis acid-catalyzed rearrangement of other polycyclic alkanes into the adamantane framework. researchgate.net This rearrangement proceeds through a series of carbocationic intermediates, involving hydride and alkyl shifts, until the strain-free diamondoid cage is formed. researchgate.net
For a substituted molecule like this compound, intramolecular rearrangements could occur under strong acid catalysis, although the conditions would need to be harsh due to the inherent stability of the adamantane core. Mechanistic investigations would focus on the possibility of:
Positional Isomerization: Migration of the ethyl or amino group to other positions on the adamantane cage. This is generally unfavorable as the 1-position (a bridgehead) is the most stable location for carbocations and thus for many substituents.
Skeletal Rearrangement: Under exceptionally forcing conditions, the cage itself could potentially rearrange, although this would lead to less stable isomers.
The presence of the electron-donating ethyl group and the (protonated) electron-withdrawing amino group at bridgehead positions would influence the stability of any carbocationic intermediates formed during a potential rearrangement, thereby dictating the mechanistic pathway and the energy barriers involved. Such rearrangements are more commonly studied in the context of the synthesis of substituted adamantanes from other polycyclic precursors rather than the isomerization of the final product itself. researchgate.net
Vi. Advanced Applications of 3 Ethyladamantan 1 Amine As a Chemical Building Block and in Materials Science
Supramolecular Chemistry and Host-Guest Systems
In supramolecular chemistry, which focuses on chemical systems composed of multiple molecules held together by non-covalent forces, 3-ethyladamantan-1-amine offers a versatile platform. wikipedia.org Its adamantane (B196018) core provides a rigid, predictable scaffold, while the ethyl and amine substituents offer sites for specific interactions, driving the formation of ordered assemblies.
Design of Adamantane-Based Tectons for Supramolecular Frameworks
Tectons are the fundamental building blocks used in the construction of supramolecular assemblies. The rigid, tetrahedral geometry of the adamantane cage makes it an exceptional scaffold for creating highly structured, porous materials like metal-organic frameworks (MOFs) and coordination polymers. researchgate.netnih.gov While research has often focused on symmetrically substituted adamantanes, such as those with functional groups at all four bridgehead positions, the asymmetric nature of this compound provides unique design opportunities. researchgate.netresearchgate.net
Table 1: Comparison of Adamantane-Based Tectons in Supramolecular Frameworks
| Tecton | Functional Groups | Symmetry | Potential Role in Frameworks |
| 1,3,5,7-Adamantanetetracarboxylic acid | Four carboxyl groups | Tetrahedral (High) | Forms highly connected, rigid frameworks through coordination with metal ions. nih.gov |
| 1,3-Bis(1,2,4-triazol-4-yl)adamantane | Two triazolyl groups | C2v (Medium) | Acts as a rigid linker between metal centers, creating layered or 3D structures. nih.gov |
| This compound | One amine, one ethyl group | C1 (Asymmetric/Low) | Provides a single coordination/H-bonding site (amine) and a hydrophobic modifier (ethyl), leading to lower symmetry, potentially chiral frameworks with specialized pore environments. |
Exploration of Channel Confinement and Separation Properties in Supramolecular Assemblies
The formation of channels and pores is a hallmark of supramolecular assemblies built from rigid tectons like adamantane derivatives. mdpi.com These confined spaces can be engineered to selectively bind and separate molecules based on their size, shape, and chemical properties. The incorporation of this compound into such assemblies would directly influence these properties.
The adamantane cage itself is bulky, ensuring the creation of void spaces within the crystal lattice. The ethyl group at the 3-position would project into these voids, effectively tuning the pore size and creating a specific chemical environment. This hydrophobic ethyl lining could show a preference for binding non-polar guest molecules. Simultaneously, the amine group at the 1-position could offer a specific binding site for polar guests through hydrogen bonding. This bifunctional nature could enable the design of materials for sophisticated separation tasks, such as separating molecules with similar sizes but different polarities.
Role of this compound in Non-Covalent Recognition Processes
Molecular recognition is the foundation of host-guest chemistry, where a host molecule selectively binds a specific guest molecule. wikipedia.org Adamantane and its derivatives are renowned guest molecules, known for forming stable inclusion complexes with various macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils. nih.govthno.org This strong binding is driven by the hydrophobic effect and van der Waals forces, as the non-polar adamantane cage fits snugly into the hydrophobic cavity of the host.
This compound can participate in these recognition events in a multi-faceted manner:
Hydrophobic Interactions : The adamantane cage and the ethyl group provide a large, hydrophobic surface area that is strongly attracted to the non-polar cavities of host molecules. wikipedia.orgnih.gov
Electrostatic and Hydrogen Bonding : The primary amine group is capable of forming strong hydrogen bonds and electrostatic interactions with polar functionalities on the rim of a host molecule or with other guest molecules. beilstein-journals.org This can enhance binding affinity and introduce an additional layer of selectivity.
Stimuli-Responsiveness : The amine group's basicity means its protonation state is pH-dependent. This allows the binding and release of the adamantane guest to be controlled by changes in the pH of the solution, a desirable feature for creating smart, responsive systems. uclouvain.be
These combined interactions make this compound a highly specific guest for complex recognition processes, where both the shape of the cage and the chemical nature of its substituents are critical for binding. ul.ienih.gov
Development of Novel Materials
The unique structural and chemical properties of this compound make it a valuable component in the synthesis of advanced materials, including polymers, coatings, and nanostructures.
Incorporation into Polymeric Structures and Coatings
The introduction of amine-containing molecules into polymer structures can significantly alter their properties, improving adhesion, thermal stability, and chemical resistance. numberanalytics.comgoogle.com this compound can be incorporated into polymers in several ways:
As a Monomer : The primary amine can react with compounds like dicarboxylic acids or epoxides to become part of the polymer backbone, for example, in the formation of polyamides or epoxy resins. numberanalytics.comgoogle.com
As a Pendant Group : It can be attached to a pre-existing polymer chain as a side group.
In either case, the bulky adamantane cage imparts significant rigidity and thermal stability to the polymer. The presence of adamantyl groups can raise the glass transition temperature of the material and increase its resistance to degradation. In coatings, the amine functionality can promote strong adhesion to substrates, while the hydrophobic nature of the adamantane and ethyl groups can create water-repellent surfaces. numberanalytics.comgoogle.com These properties are highly desirable for developing durable and protective coatings for metals and other materials. d-nb.info
Table 2: Potential Effects of Incorporating this compound into Polymers
| Property | Effect of Adamantane Cage | Effect of Amine Group | Resulting Polymer Characteristic |
| Thermal Stability | High thermal and oxidative stability. | Can form hydrogen bonds, increasing intermolecular forces. numberanalytics.com | Increased decomposition temperature and service life at high temperatures. |
| Mechanical Strength | Increases rigidity and hardness. | Can act as a cross-linking site. | Improved modulus and resistance to deformation. |
| Adhesion | N/A | Promotes bonding to polar surfaces. numberanalytics.com | Enhanced adhesion for coatings and composites. google.com |
| Solubility | Increases hydrophobicity. | Can be protonated to increase hydrophilicity. | Tunable solubility based on polymer structure and pH. |
Application in Nanotechnology: Molecular Building Blocks for Self-Assembly
Nanotechnology relies on the "bottom-up" approach, where molecules are designed to spontaneously self-assemble into well-defined nanostructures. colostate.edursc.org The rigid, diamond-like structure of adamantane makes it an ideal molecular building block for this purpose. researchgate.net this compound is particularly well-suited for creating ordered assemblies due to its precise geometry and functional handles. researchgate.netnih.gov
The amine group can direct the assembly process through the formation of predictable hydrogen-bonding networks. mpg.de This allows molecules of this compound to organize into specific patterns, such as monolayers on a surface or larger three-dimensional aggregates. The ethyl group influences the packing density and intermolecular spacing within these assemblies. By modifying the adamantane core with different functionalities, it is possible to create a "molecular Lego" system, where building blocks can be combined to form complex nanostructures with emergent properties, such as catalytic activity or specific optical responses. nih.govmpg.de This approach is foundational for developing new nanomaterials for use in sensors, electronics, and biomedical devices. encyclopedia.pub
Engineering of Optoelectronic Materials via Adamantane Modification
The incorporation of adamantane moieties into organic and inorganic materials is a strategy for tuning their optoelectronic properties. The cage-like structure of adamantane provides a rigid, insulating scaffold that can be functionalized to influence the electronic and optical characteristics of a material. rsc.orgmdpi.com While research on this compound in this specific context is not widely documented, the principles of adamantane modification in optoelectronics are well-established.
Functionalization of the adamantane core can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the HOMO-LUMO gap. rsc.org This modification directly impacts the optical properties of the material, potentially covering the entire visible spectral range. rsc.org For instance, annulation (fusion) of an adamantane scaffold to aromatic π-systems has been shown to enhance conjugation and solubility, leading to strikingly stable cationic species with emissions extending into the near-infrared region. researchgate.netchemrxiv.orgacs.org
The introduction of this compound into a polymer or molecular structure could be leveraged to:
Introduce steric bulk: The adamantyl group can prevent π-stacking in chromophoric systems, leading to materials with high solubility and altered solid-state morphology.
Provide a site for further functionalization: The amine group can be used to attach the adamantane cage to other photoactive molecules or polymer backbones.
Tune electronic properties: The electron-donating nature of the amine and alkyl groups can influence the electronic landscape of the molecule it is incorporated into.
Table 1: Effects of Adamantane Functionalization on Optoelectronic Properties
| Functionalization Strategy | Effect on Properties | Potential Application |
| Substitution with electron-donating/withdrawing groups | Tuning of HOMO-LUMO energy gap, modification of optical absorption. mdpi.com | UV-visible detectors, light-emitting devices, photodetectors. mdpi.com |
| Annulation to aromatic π-systems | Enhanced conjugation, increased stability of cationic species, high solubility. researchgate.netchemrxiv.orgacs.org | Near-infrared emitting materials, stable organic electronic materials. researchgate.netchemrxiv.orgacs.org |
| Incorporation into polymer backbones | Increased thermal stability, improved solubility, control of morphology. arxiv.org | High-performance polymers, materials for touchscreens. wikipedia.org |
Use in Crystal Engineering for Designed Solid-State Structures
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. usherbrooke.cadariobraga.it The adamantane cage is an excellent building block in crystal engineering due to its rigidity, symmetry, and predictable geometry. rsc.orgresearchgate.net Adamantane derivatives can be used to construct robust, porous frameworks or to control the packing of molecules in a crystal lattice.
The amine group of this compound is capable of forming strong hydrogen bonds, which are a key tool in directing the assembly of molecules in the solid state. usherbrooke.ca These hydrogen bonds, in combination with the shape of the adamantane core, can be used to create specific supramolecular architectures. For example, adamantane-linked 1,2,4-triazole (B32235) derivatives have been shown to crystallize in specific space groups, with the solid-state structure influenced by intermolecular interactions. nih.gov The formation of layers and other supramolecular features in the crystal structure of adamantane derivatives is a common theme. researchgate.net
The potential applications of this compound in crystal engineering include:
Formation of co-crystals: The amine group can form hydrogen bonds with carboxylic acids or other hydrogen bond donors to create multi-component crystals with unique properties.
Template for porous materials: The bulky adamantane group can act as a template, creating voids in the crystal structure that could be used for gas storage or separation.
Control of solid-state reactivity: By controlling the orientation of molecules in a crystal, it may be possible to direct the outcome of solid-state reactions. usherbrooke.ca
Precursor in Complex Organic Synthesis
The unique structure of this compound makes it a useful starting material and scaffold for the synthesis of more complex molecules.
Diamondoids are a class of hydrocarbons with a cage-like structure that resembles a fragment of the diamond lattice. arxiv.org Adamantane is the smallest member of this family. Higher diamondoids, such as diamantane and triamantane, are of interest for their potential applications in nanotechnology and electronics. researchgate.net
The synthesis of higher diamondoids can be achieved through the rearrangement of smaller polycyclic hydrocarbons under Lewis acid catalysis. arxiv.org More advanced methods involve the controlled addition of carbon atoms to a diamondoid seed molecule. justia.com Functionalized adamantanes, such as those with amine groups, can serve as starting points for these syntheses. The amine group can be used to introduce other functional groups or to direct the addition of carbon fragments to specific positions on the adamantane cage. While the direct use of this compound as a precursor for higher diamondoids is not extensively reported, the general methodologies for diamondoid synthesis provide a framework for its potential application in this area. arxiv.orgjustia.com
Multivalent constructs are molecules that are designed to present multiple copies of a ligand in a specific spatial arrangement. This can lead to a significant increase in binding affinity and selectivity for a biological target. The rigid and well-defined geometry of the adamantane core makes it an ideal scaffold for the construction of multivalent ligands. nih.govacs.orgresearchgate.net
Adamantane derivatives with multiple functional groups at the bridgehead positions are particularly useful for this purpose. acs.org For example, a tetra-substituted adamantane can present three ligands in a tripodal arrangement, with the fourth position used for attaching a reporter group or an effector molecule. nih.govacs.org The amine group of this compound provides a convenient handle for attaching the scaffold to other molecules.
Table 2: Adamantane-Based Multivalent Scaffolds
| Scaffold Design | Description | Application |
| Tripodal Scaffolds | Three functional groups for ligand attachment and one for an effector molecule. nih.govacs.org | High-affinity binders for cell surface receptors. nih.govacs.org |
| Tetravalent Scaffolds | Four identical arms for ligand attachment, creating a tetrahedral presentation. acs.org | Probes for studying multivalent ligand-receptor interactions. acs.org |
| Multifunctional Polymers | Adamantane core used to create star-shaped polymers with multiple arms. researchgate.net | Drug delivery systems. researchgate.net |
Chemical probes are molecules used to study biological systems. They often consist of a reactive group, a bioorthogonal handle for detection, and a scaffold that connects these elements. sigmaaldrich.com The adamantane cage can serve as a rigid scaffold in the design of such probes. researchgate.net Its lipophilicity can also aid in cell permeability.
The amine group of this compound can be used as a "connectivity group" to attach the adamantane scaffold to a ligand that targets a specific protein. sigmaaldrich.com The adamantane core can then be further functionalized with a reactive group for covalent labeling and an alkyne or azide (B81097) handle for click chemistry-based detection. The synthesis of spiro[pyrrolidine-2,2′-adamantane] nitrones and nitroxides from 2-nitroadamantane (B56112) demonstrates the utility of adamantane as a core for lipophilic spin traps and labels. researchgate.net
Use as a Scaffold for Multivalent Constructs
Catalysis and Organocatalysis Research
The steric bulk of the adamantyl group has been exploited in the design of ligands for metal-based catalysts and in organocatalysis. uq.edu.aunih.gov Bulky ligands can influence the reactivity and selectivity of a metal center by controlling access to the coordination sphere. For example, bulky phosphine (B1218219) ligands containing adamantyl groups are effective in palladium-catalyzed cross-coupling reactions, particularly with less reactive aryl chlorides. uq.edu.au
In organocatalysis, N-heterocyclic carbenes (NHCs) with bulky adamantyl substituents have been developed. nih.govuni-giessen.de These bulky NHCs can provide steric protection to the carbene carbon and influence the stereochemical outcome of reactions. While direct applications of this compound in catalysis are not extensively documented, aminoadamantanes are known precursors to ligands and catalysts. rsc.org For instance, N-ethyladamantan-1-amine has been synthesized via ruthenium-catalyzed N-alkylation of 1-adamantylamine, showcasing the reactivity of the amino group on the adamantane core in catalytic transformations. csic.es The combination of the bulky, rigid adamantane core and the reactive amine group in this compound makes it a promising candidate for the development of new catalysts and ligands.
Development of this compound Derived Catalysts
The chemical compound this compound serves as a valuable and versatile building block for the synthesis of advanced catalyst systems. rsc.org As a primary amine, it provides a reactive site for the construction of more complex molecular architectures, particularly ligands that coordinate with metal centers to form active catalysts. The direct synthesis of catalysts from this compound specifically is an area of ongoing research; however, its utility can be understood through the established use of similar primary amines and adamantyl structures in catalyst development. rsc.orguq.edu.au
The primary amine group (-NH₂) is a key functional handle for creating a variety of ligand types. For instance, it can undergo condensation reactions with aldehydes or ketones to form Schiff base ligands. wikipedia.org These ligands are well-known for their ability to form stable complexes with a wide range of transition metals, which are then employed in various catalytic transformations. Furthermore, primary amines are precursors in the synthesis of N-heterocyclic carbene (NHC) ligands. mdpi.com The synthesis of an NHC precursor can involve attaching the adamantyl group to the backbone of the ligand structure, which can later be used to generate recoverable homogeneous catalysts. mdpi.com
The development of catalysts using amine-containing ligands is a significant field of study. nih.gov The process often involves the reaction of the amine with other organic molecules to create a multidentate ligand capable of chelating to a metal ion. This metal-ligand complex is the active catalyst, where the electronic and steric properties of the ligand, heavily influenced by substituents like the 3-ethyladamantyl group, dictate the catalyst's activity and selectivity. uq.edu.aunih.gov For example, the monoalkylation of the related 1-adamantylamine to N-ethyladamantan-1-amine has been achieved with high selectivity using a ruthenium-based catalyst, demonstrating the accessibility of N-substituted adamantyl amines for further functionalization into catalyst ligands. csic.es
The incorporation of the 3-ethyladamantyl moiety is strategic. This group imparts specific properties to the resulting catalyst, primarily related to its bulk and rigidity, which are discussed in detail in the following section. The development process, therefore, leverages the reactivity of the amine group to construct the ligand framework and the inherent properties of the adamantane cage to fine-tune the performance of the final catalyst. uq.edu.auresearchgate.net
Role of Adamantyl Moiety in Catalyst Stability and Selectivity
The adamantyl group, including the 3-ethyladamantyl variant, plays a crucial role in defining the stability and selectivity of a catalyst. uq.edu.au Its unique combination of steric bulk, rigidity, and lipophilicity makes it a desirable component in the design of high-performance metal and organocatalysts. uq.edu.aumdpi.com
Catalyst Selectivity: The steric bulk of the adamantyl moiety is a primary determinant of catalyst selectivity. uq.edu.au In asymmetric catalysis, for example, the bulky group can create a well-defined chiral pocket around the active site. This steric hindrance forces the substrate to approach the metal center from a specific direction, leading to the preferential formation of one enantiomer or diastereomer over another. nih.gov
Enantioselectivity: In Ti(salen) catalyzed asymmetric cycloadditions, density functional theory (DFT) calculations have shown that the adamantyl groups play a critical organizational role in determining stereochemical outcomes. nih.gov The bulkiness of the group influences catalyst distortion in the transition state, which is a key factor for high enantioselectivity. nih.gov
Chemoselectivity: The adamantyl group can also direct reactions to a specific site on a molecule. In palladium-catalyzed cross-coupling reactions, the significant steric hindrance of the adamantyl group might be expected to disfavor reactions at adjacent positions. However, studies have shown that attractive dispersion forces between the substrate and the adamantyl-containing ligand can overcome this steric repulsion, enabling highly selective functionalization at otherwise difficult-to-access positions. nih.gov
Z-Selectivity: In ruthenium-based olefin metathesis, the introduction of bulky adamantyl groups onto the catalyst's ligands has been instrumental in developing catalysts that show high selectivity for the formation of Z-olefins. uq.edu.au
The influence of the adamantyl group on catalyst performance is summarized in the table below.
| Property | Effect on Catalyst | Mechanism | Citation |
|---|---|---|---|
| Steric Bulk | Enhances selectivity (enantio-, diastereo-, chemo-, and regioselectivity) | Creates a defined chiral pocket, directs substrate approach, and influences transition state geometry. | uq.edu.aunih.govnih.gov |
| Rigidity | Improves stability and pre-organizes the catalytic site | The rigid cage structure prevents conformational flexibility, locking the catalyst in an active conformation and shielding the active site. | uq.edu.aumdpi.com |
| Stability | Increases catalyst lifetime and prevents degradation | Protects adjacent functional groups from metabolic or chemical cleavage and provides thermal stability. | researchgate.netrsc.org |
| Lipophilicity | Improves solubility in organic solvents and interaction with lipophilic substrates | The hydrocarbon cage enhances solubility and can facilitate interactions within lipid bilayers or with nonpolar reactants. | mdpi.comresearchgate.net |
| Dispersion Forces | Enables reactivity at sterically hindered sites | Attractive non-covalent interactions can overcome steric hindrance, allowing for selective reactions ortho to the adamantyl group. | nih.gov |
The strategic placement of an adamantyl group, such as in ligands derived from this compound, is a powerful tool for rational catalyst design, enabling enhanced stability and precise control over reaction selectivity.
| Catalyst Type | Reaction | Role of Adamantyl Group | Citation |
|---|---|---|---|
| Ti(salen) Complex | Asymmetric [3+2] Cycloaddition | Influences catalyst distortion to control enantioselectivity. | nih.gov |
| Palladium(I) Dimer | Selective Arylation/Alkylation | Enables selective coupling at sterically hindered C-Br bonds through dispersion forces. | nih.gov |
| Ruthenium-based Metathesis Catalyst | Z-Selective Olefin Metathesis | Provides steric bulk to favor the formation of Z-isomers. | uq.edu.au |
| Palladium/Dialkylbiaryl Phosphine | Aryl Amination | Contributes to a ligand framework that improves catalyst stability and reactivity. | nih.gov |
| Adamantane-based COF | Hydrogenation of Nitrostyrene | Acts as a stable, recyclable support for palladium and gold nanoparticles. | rsc.org |
Vii. Future Directions and Emerging Research Avenues
Integration with Advanced Manufacturing Techniques
The synthesis of adamantane (B196018) derivatives can be complex, but modern manufacturing techniques offer pathways to more efficient and scalable production. Flow chemistry, a process involving the continuous pumping of reagents through reactors, is a particularly promising avenue. This technique has been successfully applied to the synthesis of other adamantane derivatives, offering improved yields and purity. acs.orgnih.gov
Future research could focus on developing a telescoped, machine-assisted flow procedure for 3-ethyladamantan-1-amine. Such a system could streamline the multi-step synthesis, which traditionally involves the alkylation of an adamantane precursor followed by amination. google.com The benefits would include reduced reaction times, enhanced safety by minimizing the handling of hazardous intermediates, and greater control over reaction parameters, leading to a higher quality final product.
Table 1: Potential Advantages of Flow Synthesis for this compound
| Feature | Conventional Batch Synthesis | Flow Chemistry Synthesis |
| Scalability | Challenging to scale up | Readily scalable by extending run time |
| Safety | Handling of bulk, hazardous reagents | Small reaction volumes, contained system |
| Purity | Often requires extensive purification | Higher purity, reduced byproducts |
| Efficiency | Longer reaction and workup times | Faster reaction rates, continuous process |
Exploration of Novel Substitution Patterns and Their Effects
The biological and material properties of adamantane derivatives are highly dependent on the nature and position of substituents on the cage structure. rsc.org While this compound has a defined substitution, it serves as a platform for exploring further functionalization. Future research could investigate the introduction of additional groups onto the adamantane skeleton to modulate its properties. For example, adding electron-withdrawing or -donating groups could alter the basicity of the amine, while introducing other alkyl or aryl groups could modify its steric bulk and lipophilicity. wikipedia.orgmdpi.com
Computational studies, including Density Functional Theory (DFT), could be employed to predict the effects of these novel substitution patterns on the molecule's electronic structure, stability, and reactivity. researchgate.net Such in-silico screening would allow researchers to prioritize synthetic targets with the most promising characteristics for applications ranging from medicinal chemistry to materials science. tandfonline.com
Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Science
Adamantane derivatives are increasingly valued in materials science for their rigidity, thermal stability, and well-defined tetrahedral geometry. nih.govresearchgate.net These properties make them excellent building blocks for creating polymers, metal-organic frameworks (MOFs), and other functional materials. researchgate.netrsc.org
The this compound molecule could be a valuable monomer or structural modifier in polymer chemistry. The amine group provides a reactive handle for polymerization, while the bulky 3-ethyladamantyl group could be used to create polymers with high thermal stability, controlled porosity, and unique mechanical properties. Cross-disciplinary research could explore its use in:
High-Performance Polymers: Incorporation into polyimides or other engineering plastics to enhance their thermal and mechanical stability.
Porous Materials: Use as a structural linker in the synthesis of covalent organic frameworks (COFs) or MOFs, where the adamantane cage acts as a rigid node. researchgate.net
Nanomaterials: Its rigid, non-conducting framework could serve as a scaffold for connecting chromophores in the development of optical materials. rsc.org
Development of Sustainable Synthetic Routes for Adamantane Derivatives
Green chemistry principles are becoming increasingly important in chemical synthesis to reduce environmental impact. su.sechemistryjournals.net Future research on this compound and related compounds will likely focus on developing more sustainable synthetic methods. This includes minimizing waste, avoiding hazardous reagents, and using renewable resources. chemistryjournals.netijrpr.com
Potential green synthetic strategies include:
One-Pot Procedures: A one-pot amination of cage hydrocarbons using nitric acid and urea (B33335) has been demonstrated for other adamantanes, offering a more direct route to the amine functionality. researchgate.net Adapting this for the ethyl-substituted core could significantly shorten the synthetic pathway.
Catalyst-Free Reactions: The Biginelli reaction for producing adamantane-containing dihydropyrimidines has been achieved under solvent-free and catalyst-free conditions, showcasing a greener approach that could be adapted for other adamantane-based syntheses. rsc.org
Alternative Solvents: Exploring the use of benign solvents like water or supercritical fluids could replace traditional, more hazardous organic solvents. chemistryjournals.net
Decarboxylative Approaches: Recent advances in photoredox catalysis have enabled the synthesis of primary aliphatic amines from readily available feedstocks through decarboxylative processes, a strategy that aligns with sustainability goals. rsc.orgresearchgate.net
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis of this compound Reactions and Assemblies
A deeper understanding of the behavior of this compound at a molecular level requires the use of advanced analytical techniques. While standard methods like NMR and mass spectrometry are used for structural confirmation, future research could employ more sophisticated methods for real-time analysis. rsc.org
In-Situ Spectroscopy: Techniques such as in-situ IR or Raman spectroscopy could be used to monitor the kinetics of its synthesis in real-time, particularly within a flow chemistry setup, allowing for precise optimization of reaction conditions.
X-Ray Crystallography: Single-crystal X-ray diffraction studies, as performed on other complex adamantane derivatives, could provide definitive insights into the three-dimensional structure and intermolecular interactions of new this compound derivatives in the solid state. mdpi.comacs.org
Advanced Imaging: For materials science applications, techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) could be used to visualize the morphology of polymers or self-assembled structures incorporating the 3-ethyladamantyl moiety.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound, moving it beyond its current status and into the realm of advanced materials and sustainable chemical technologies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-ethyladamantan-1-amine, and what analytical methods are critical for confirming its structural integrity?
- Methodological Answer : The synthesis typically involves alkylation of adamantane derivatives using ethylating agents (e.g., ethyl halides) under acidic conditions. Key analytical methods include:
- 1H/13C NMR spectroscopy to verify substitution patterns and ethyl group integration.
- FT-IR spectroscopy to confirm amine functionality (N-H stretching ~3300 cm⁻¹) and C-N bonds .
- Elemental analysis to validate purity (>98%) and stoichiometry .
- Data Consideration : Cross-reference spectral data with adamantane-amine analogs (e.g., 3,5,7-trimethyladamantan-1-amine hydrochloride) to identify characteristic shifts .
Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound during synthesis?
- Methodological Answer :
- Temperature Control : Maintain reactions at 0–5°C to minimize side products (e.g., over-alkylation) .
- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product .
Advanced Research Questions
Q. What strategies are recommended for resolving conflicting spectroscopic data (e.g., NMR shifts) observed in substituted adamantane derivatives like this compound?
- Methodological Answer :
- Comparative Analysis : Compare experimental NMR shifts with computational predictions (DFT calculations) to validate assignments .
- X-ray Crystallography : Resolve ambiguities in substitution patterns by determining crystal structures .
- Contradiction Management : Re-examine reaction conditions if deviations occur (e.g., solvent polarity effects on chemical shifts) .
Q. What methodological considerations are essential when studying the coordination chemistry of this compound with transition metals?
- Methodological Answer :
- Stoichiometric Ratios : Use Job’s method or molar ratio plots to determine metal-ligand binding ratios .
- Spectroscopic Monitoring : Track complex formation via UV-Vis (d-d transitions) and IR (shift in N-H stretching upon coordination) .
- Stability Constants : Employ potentiometric titrations to quantify logβ values for metal complexes .
Q. How does the steric and electronic environment of the ethyl substituent in this compound influence its reactivity in nucleophilic reactions compared to unsubstituted adamantanamine?
- Methodological Answer :
- Steric Effects : Use X-ray crystallography (as in adamantane-metal complexes) to assess spatial hindrance from the ethyl group .
- Electronic Effects : Compare pKa values (via pH-metric titrations) to evaluate electron-donating/withdrawing impacts of the ethyl group .
- Reactivity Assays : Conduct kinetic studies on nucleophilic substitutions (e.g., with acyl chlorides) to quantify rate differences .
Quality Assurance & Stability Studies
Q. What advanced chromatographic or spectroscopic techniques are necessary for detecting trace impurities in this compound samples intended for biological studies?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns with ESI-MS detection to identify impurities at ppm levels .
- GC-FID : Quantify residual solvents (e.g., ethyl acetate) with flame ionization detection .
- Validation : Follow ICH guidelines for method validation (linearity, LOD/LOQ) .
Q. What accelerated stability testing protocols should be implemented to assess the degradation pathways of this compound under various storage conditions?
- Methodological Answer :
- Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light to simulate long-term stability .
- Analytical Tracking : Monitor degradation via HPLC (peak purity) and LC-MS (degradant identification) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .
Data Analysis & Reporting
Q. How should researchers address discrepancies in biological activity data between this compound and its metal complexes?
- Methodological Answer :
- Dose-Response Curves : Compare IC₅₀ values in antiviral/antibacterial assays to assess potency shifts upon complexation .
- Structural-Activity Relationships (SAR) : Correlate spectral data (e.g., IR band shifts) with bioactivity changes .
- Statistical Validation : Apply ANOVA to confirm significance of observed differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
